erythro-Guaiacylglycerol beta-dihydroconiferyl ether
Overview
Description
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol is a natural product found in Annona squamosa, Santalum album, and Croton lechleri with data available.
Biological Activity
Erythro-Guaiacylglycerol beta-dihydroconiferyl ether (EGDHE) is a phenolic compound primarily derived from natural sources like Canadian maple syrup and mung beans. This article explores its biological activity, focusing on its antioxidant properties and inhibitory effects on specific enzymes, particularly α-glucosidase.
- Molecular Formula : CHO
- Molecular Weight : 378.42 g/mol
- CAS Number : 135820-77-8
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
- Flash Point : 342.8 ± 31.5 °C
Biological Activity Overview
EGDHE exhibits significant biological activities, particularly in the following areas:
1. Antioxidant Activity
EGDHE has been shown to possess potent antioxidant properties, which are crucial for combating oxidative stress and related diseases. Studies indicate that EGDHE's antioxidant capacity is comparable to well-known antioxidants such as quercetin and Trolox.
Compound | IC50 Value (μM) |
---|---|
EGDHE | <100 |
Quercetin | <100 |
Trolox | <100 |
The antioxidant activity was assessed using various assays, including the DPPH radical scavenging test, where EGDHE demonstrated effective free radical scavenging capabilities.
2. α-Glycosidase Inhibition
EGDHE has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism and is a target for diabetes management:
- EC50 Value : 18.71 μM
This inhibition suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetic treatment strategies.
Study on Mung Beans
A study conducted by Yan Bai et al. (2016) isolated EGDHE from the stems and leaves of mung beans and evaluated its biological activities. The findings highlighted its effective α-glycosidase inhibition, supporting its potential as a functional food ingredient for glycemic control .
Maple Syrup Phytochemicals
Research on Canadian maple syrup revealed that EGDHE is one of several phenolic compounds with significant antioxidant activity. The study isolated multiple phenolic compounds from maple syrup extracts, demonstrating the health benefits associated with these natural products .
The mechanism by which EGDHE exerts its biological effects involves several pathways:
- Antioxidant Mechanism : EGDHE likely neutralizes free radicals through electron donation, thereby preventing oxidative damage to cells.
- Enzyme Inhibition : The structure of EGDHE allows it to bind effectively to the active site of α-glucosidase, inhibiting its activity and consequently reducing glucose absorption in the intestines.
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKJXXBCAHHMC-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135820-77-8 | |
Record name | Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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